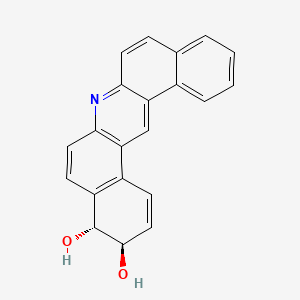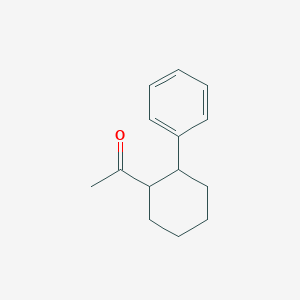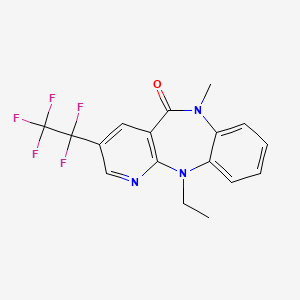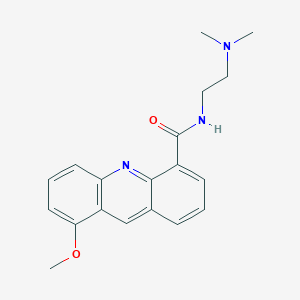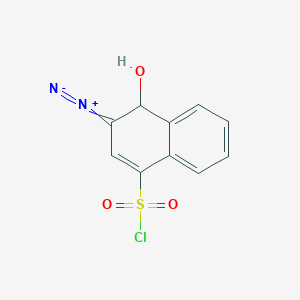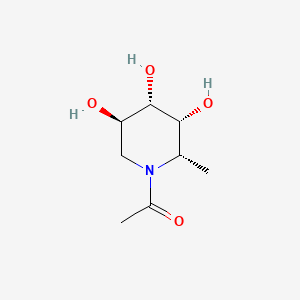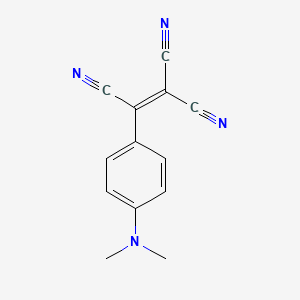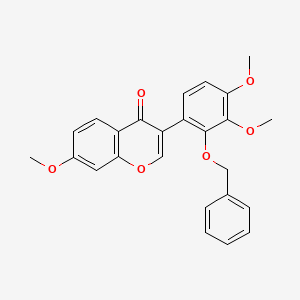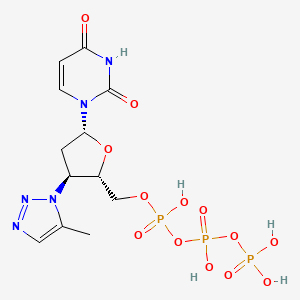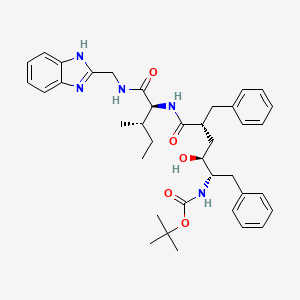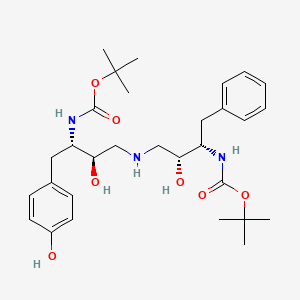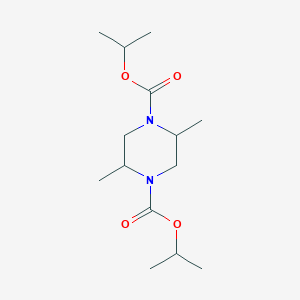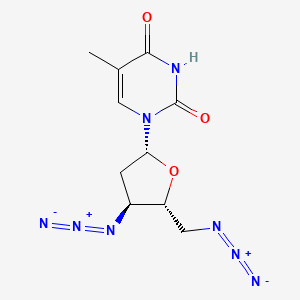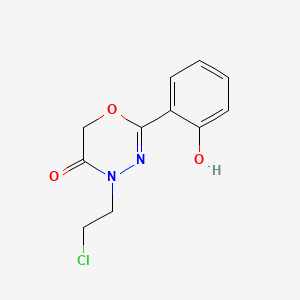
4-(2-Chloroethyl)-2-(2-hydroxyphenyl)-4H-1,3,4-oxadiazin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloroethyl)-2-(2-hydroxyphenyl)-4H-1,3,4-oxadiazin-5(6H)-one is a chemical compound that belongs to the class of oxadiazines This compound is characterized by the presence of a chloroethyl group, a hydroxyphenyl group, and an oxadiazinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)-2-(2-hydroxyphenyl)-4H-1,3,4-oxadiazin-5(6H)-one typically involves the reaction of 2-chloroethylamine hydrochloride with 2-hydroxybenzohydrazide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated under reflux for several hours to facilitate the formation of the oxadiazinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Chloroethyl)-2-(2-hydroxyphenyl)-4H-1,3,4-oxadiazin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The oxadiazinone ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
4-(2-Chloroethyl)-2-(2-hydroxyphenyl)-4H-1,3,4-oxadiazin-5(6H)-one has found applications in several areas of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-Chloroethyl)-2-(2-hydroxyphenyl)-4H-1,3,4-oxadiazin-5(6H)-one involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Bromoethyl)-2-(2-hydroxyphenyl)-4H-1,3,4-oxadiazin-5(6H)-one: Similar structure but with a bromoethyl group instead of a chloroethyl group.
4-(2-Chloroethyl)-2-(4-hydroxyphenyl)-4H-1,3,4-oxadiazin-5(6H)-one: Similar structure but with a hydroxy group at a different position on the phenyl ring.
Uniqueness
4-(2-Chloroethyl)-2-(2-hydroxyphenyl)-4H-1,3,4-oxadiazin-5(6H)-one is unique due to the specific positioning of the chloroethyl and hydroxyphenyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
53995-34-9 |
|---|---|
Formule moléculaire |
C11H11ClN2O3 |
Poids moléculaire |
254.67 g/mol |
Nom IUPAC |
4-(2-chloroethyl)-2-(2-hydroxyphenyl)-1,3,4-oxadiazin-5-one |
InChI |
InChI=1S/C11H11ClN2O3/c12-5-6-14-10(16)7-17-11(13-14)8-3-1-2-4-9(8)15/h1-4,15H,5-7H2 |
Clé InChI |
CYECAWLYDALKTP-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(N=C(O1)C2=CC=CC=C2O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


